molecular formula C10H12N2O2S B6604108 ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate CAS No. 99068-49-2

ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate

Cat. No. B6604108
CAS RN: 99068-49-2
M. Wt: 224.28 g/mol
InChI Key: PJESMMJVZBWLPU-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate is a chemical compound with the CAS Number: 99068-49-2 . It has a molecular weight of 224.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2,3-dimethylimidazo[2,1-b]thiazole-5-carboxylate . The InChI code for this compound is 1S/C10H12N2O2S/c1-4-14-9(13)8-5-11-10-12(8)6(2)7(3)15-10/h5H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 224.28 .

Scientific Research Applications

Anti-Tuberculosis Agents

The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) represent a promising class of anti-tuberculosis compounds. These agents exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Specifically, they target QcrB, a critical component of the mycobacterial cytochrome bcc-aa3 super complex involved in the electron transport chain. One notable ITA analog, ND-11543, demonstrated intracellular macrophage potency and efficacy in a chronic murine TB infection model . Further research in this area could lead to novel anti-TB drugs.

Cancer Research

While not extensively studied, the imidazo[2,1-b]thiazole scaffold has shown promise in cancer research. For instance, derivatives of this compound have demonstrated cytotoxic activity against human tumor cell lines. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, with one compound exhibiting potent effects against prostate cancer cells . Investigating the underlying mechanisms and optimizing these derivatives could yield valuable insights for cancer therapy.

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-5-11-10-12(8)6(2)7(3)15-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJESMMJVZBWLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester

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